molecular formula C11H12N2O5 B1272786 N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide CAS No. 91088-39-0

N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide

Cat. No.: B1272786
CAS No.: 91088-39-0
M. Wt: 252.22 g/mol
InChI Key: AWRWFTFHIONLAG-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide is a useful research compound. Its molecular formula is C11H12N2O5 and its molecular weight is 252.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-7(14)5-11(15)12-9-4-3-8(13(16)17)6-10(9)18-2/h3-4,6H,5H2,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRWFTFHIONLAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387281
Record name N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91088-39-0
Record name N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide (CAS 91088-39-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide, a specialty chemical with potential applications in organic synthesis and drug discovery. This document synthesizes available data to offer insights into its properties, synthesis, and handling, grounded in established chemical principles.

Introduction and Chemical Identity

N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide is a complex organic molecule belonging to the acetoacetamide family. Its structure incorporates a nitrated aromatic ring, a methoxy group, and a reactive β-ketoamide moiety. This combination of functional groups makes it a potentially valuable intermediate for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.

Core Compound Attributes:

AttributeValue
IUPAC Name N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide
CAS Number 91088-39-0
Molecular Formula C₁₁H₁₂N₂O₅
Molecular Weight 252.23 g/mol
Canonical SMILES CC(=O)CC(=O)NC1=C(C=C(C=C1)[O-])OC
InChI Key KYYRTDXOHQYZPO-UHFFFAOYSA-N

Chemical Structure:

N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide C1 C C2 C C1->C2 C6 C C1->C6 N1 N C1->N1 C3 C C2->C3 C2->C3 O3 O C2->O3 C4 C C3->C4 H10 H C3->H10 C5 C C4->C5 C4->C5 N2 N C4->N2 C5->C6 H11 H C5->H11 C6->C1 H12 H C6->H12 C7 C N1->C7 H1 H N1->H1 O1 O C7->O1 C8 C C7->C8 C9 C C8->C9 H2 H C8->H2 H3 H C8->H3 O2 O C9->O2 C10 C C9->C10 C11 C11 O3->C11 H4 H C10->H4 H5 H C10->H5 H6 H C10->H6 O4 O N2->O4 O5 O N2->O5 H7 H H8 H H9 H C11->H7 C11->H8 C11->H9

Caption: Chemical structure of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide.

Physicochemical and Spectroscopic Properties

While experimentally determined data for this specific compound is not widely available in peer-reviewed literature, properties can be predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties:

PropertyPredicted ValueNotes
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point Not availableLikely to decompose at high temperatures.
Solubility Not availableExpected to be soluble in polar organic solvents like DMSO and DMF.
XLogP3 1.9Indicates moderate lipophilicity.
Hydrogen Bond Donors 1From the amide N-H group.
Hydrogen Bond Acceptors 5From the carbonyl and nitro oxygens.

Predicted Spectroscopic Data:

A full suite of spectroscopic data is crucial for the unambiguous identification and quality control of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide. The following are expected spectral characteristics based on its functional groups.

¹H NMR Spectroscopy (Predicted):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.2s1HAmide N-H
8.2 - 7.5m3HAromatic C-H
~3.9s3HMethoxy O-CH₃
~3.6s2HMethylene -CO-CH₂ -CO-
~2.3s3HAcetyl CH₃

¹³C NMR Spectroscopy (Predicted):

Chemical Shift (ppm)Assignment
~204Ketone C =O
~165Amide C =O
~150-120Aromatic C
~56Methoxy O-C H₃
~50Methylene -CO-C H₂-CO-
~30Acetyl C H₃

FT-IR Spectroscopy (Predicted):

Wavenumber (cm⁻¹)Assignment
3300-3100N-H Stretch (Amide)
3100-3000Aromatic C-H Stretch
2950-2850Aliphatic C-H Stretch
~1715C=O Stretch (Ketone)
~1680C=O Stretch (Amide I)
1550-1500N-O Asymmetric Stretch (Nitro)
~1540N-H Bend (Amide II)
1350-1300N-O Symmetric Stretch (Nitro)
~1250Ar-O-C Asymmetric Stretch (Ether)

Mass Spectrometry (Predicted):

m/zAssignment
252.07[M]⁺• (Molecular Ion)
207.08[M - NO₂]⁺
168.05[M - C₄H₅O₂]⁺

Synthesis and Purification

The synthesis of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide is not extensively detailed in readily available literature. However, a reliable synthetic route can be proposed based on well-established organic chemistry principles, specifically the condensation of an aniline with a β-ketoester.

Proposed Synthetic Pathway:

The most logical and field-proven approach for the synthesis of this compound is the acetoacetylation of 2-methoxy-4-nitroaniline with a suitable acetoacetylating agent, such as diketene or ethyl acetoacetate.

Synthesis start 2-Methoxy-4-nitroaniline reaction Condensation start->reaction Solvent (e.g., Toluene) Heat (Reflux) reagent + Ethyl Acetoacetate (or Diketene) reagent->reaction product N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide reaction->product

Caption: Proposed synthesis of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide.

Detailed Experimental Protocol (Proposed):

This protocol is based on analogous, well-documented procedures for the synthesis of acetoacetamides.[1]

Materials:

  • 2-Methoxy-4-nitroaniline

  • Ethyl acetoacetate

  • Toluene (or other suitable high-boiling aprotic solvent)

  • Glacial acetic acid (catalytic amount)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxy-4-nitroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture. The acid catalyzes the condensation by protonating the carbonyl of the ester, making it more electrophilic.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to observe the consumption of the starting aniline.

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization. A common and effective solvent system for this class of compounds is a mixture of ethanol and water. Dissolve the crude solid in a minimal amount of hot ethanol and slowly add water until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum to a constant weight.

Self-Validation and Quality Control: The identity and purity of the synthesized N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide should be rigorously confirmed using the spectroscopic methods outlined in Section 2 (NMR, IR, and Mass Spectrometry) and by melting point analysis.

Reactivity and Potential Applications

The chemical reactivity of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide is dictated by its key functional groups:

  • β-Dicarbonyl System: The active methylene group between the two carbonyls is acidic and can be deprotonated to form a nucleophilic enolate. This enolate can participate in a wide range of C-C bond-forming reactions, making it a valuable precursor for the synthesis of more complex molecules, including various heterocycles.

  • Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group. This transformation opens up further synthetic possibilities, such as the formation of diamino-aromatic compounds.

  • Amide Bond: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.

Potential Applications in Drug Discovery and Development:

While direct biological activity data for N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide is limited, the structural motifs present in the molecule are found in various biologically active compounds.

  • Scaffold for Heterocyclic Synthesis: The 3-oxobutanamide core is a versatile starting material for the synthesis of a wide array of heterocyclic compounds, which are prevalent in many approved drugs.[2]

  • Fragment-Based Drug Discovery: This molecule could serve as a fragment in fragment-based screening campaigns to identify new binding motifs for therapeutic targets.

  • Derivatives with Potential Biological Activity: The nitroaromatic moiety is a known pharmacophore in certain classes of antimicrobial and anticancer agents.[3] Derivatives of this compound, particularly those where the nitro group is modified or reduced, could be explored for such activities.

Safety and Handling

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide is a multifaceted organic compound with significant potential as a building block in synthetic and medicinal chemistry. Its combination of a reactive β-dicarbonyl system and a modifiable nitroaromatic ring provides a rich platform for the generation of diverse chemical entities. While experimental data on this specific molecule is sparse, this guide provides a robust framework for its synthesis, characterization, and safe handling, based on established chemical principles and data from analogous structures. Further research into the reactivity and biological activity of this compound and its derivatives is warranted to fully explore its potential in drug discovery and materials science.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 222464, N-(2,4-Dimethylphenyl)-3-oxobutanamide. Retrieved November 25, 2024 from [Link].

  • SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Semantic Scholar. Available from: [Link]

  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate. Available from: [Link]

Sources

An In-Depth Technical Guide to Acetoacet-2-methoxy-4-nitroanilide: Structure, Properties, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Acetoacet-2-methoxy-4-nitroanilide, a specialized organic compound. Given the specificity of its name, which suggests a unique combination of functional groups, this document will first establish its precise chemical identity, drawing from available data on related structures. We will then delve into its chemical properties, potential synthetic pathways, and prospective applications, offering insights grounded in established chemical principles.

Defining the Chemical Identity: Structure and Nomenclature

The name "Acetoacet-2-methoxy-4-nitroanilide" specifies a molecule with an acetoacetyl group attached to the nitrogen of a 2-methoxy-4-nitroaniline moiety. This distinguishes it from similar, more commonly documented compounds. For instance, o-Acetoacetanisidide (CAS 92-15-9) possesses the acetoacetyl and 2-methoxy groups but lacks the 4-nitro substituent.[1][2][3][4][5] Conversely, N-(2-methoxy-4-nitrophenyl)acetamide (CAS 93-27-6) contains the 2-methoxy and 4-nitro groups, but features a simpler acetyl group instead of the more complex acetoacetyl group.[6][7][8]

The correct structure for Acetoacet-2-methoxy-4-nitroanilide is systematically named N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide.

Chemical Structure Diagram

G cluster_0 Synthesis of Acetoacet-2-methoxy-4-nitroanilide start 2-Methoxy-4-nitroaniline reaction Reaction in an Inert Solvent (e.g., Toluene or Xylene) with optional catalyst start->reaction reagent Acetoacetylating Agent (e.g., Diketene or Ethyl Acetoacetate) reagent->reaction workup Reaction Work-up (Cooling, Filtration) reaction->workup purification Purification (Recrystallization from a suitable solvent like ethanol) workup->purification product Acetoacet-2-methoxy-4-nitroanilide purification->product

Caption: Proposed workflow for the synthesis of Acetoacet-2-methoxy-4-nitroanilide.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of related acetoacetanilides.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, charge 2-methoxy-4-nitroaniline (1 equivalent) and an inert solvent such as toluene.

  • Addition of Acetoacetylating Agent: Heat the mixture to a specified temperature (e.g., 80-100 °C). Slowly add the acetoacetylating agent, such as diketene or ethyl acetoacetate (1-1.2 equivalents), via the dropping funnel over a period of 1-2 hours. The choice of agent is critical; diketene is highly reactive, while ethyl acetoacetate typically requires higher temperatures and the removal of ethanol byproduct to drive the reaction to completion.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Product Isolation: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath to precipitate the product. Collect the solid product by filtration and wash with a small amount of cold solvent.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified Acetoacet-2-methoxy-4-nitroanilide.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point should also be determined.

Potential Applications and Fields of Research

While specific applications for Acetoacet-2-methoxy-4-nitroanilide are not extensively documented, its structural features suggest potential utility in several areas of chemical research and development.

  • Organic Synthesis: The acetoacetyl moiety is a versatile functional group, making this compound a potential intermediate in the synthesis of more complex molecules, including pharmaceuticals and heterocyclic compounds like pyrazolones and quinolines.

  • Dye and Pigment Chemistry: Acetoacetanilides are well-known precursors to azo pigments. [9]The presence of the nitro and methoxy groups on the aniline ring would influence the color and properties of any resulting pigments. For example, 2-methoxy-4-nitroaniline is a precursor to the commercial Pigment Yellow 74. [9]* Chelating Agent: The β-ketoamide functionality of the acetoacetyl group can act as a chelating agent for metal ions, suggesting potential applications in analytical chemistry or catalysis.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Acetoacet-2-methoxy-4-nitroanilide. Based on the hazards associated with its precursors, such as 2-methoxy-4-nitroaniline, this compound should be handled with care. [10]It may be harmful if swallowed, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should always be consulted.

Conclusion

Acetoacet-2-methoxy-4-nitroanilide is a specific organic compound with a structure that combines the functionalities of an acetoacetanilide with electron-withdrawing and electron-donating groups on the aromatic ring. While not as commonly cited as some of its close analogues, its synthesis is feasible through standard organic chemistry techniques. Its potential applications lie primarily in its use as a synthetic intermediate for dyes, pigments, and potentially novel bioactive molecules. Further research into its synthesis, characterization, and reactivity is warranted to fully explore its utility in various fields of chemical science.

References

  • NIST. Butanamide, N-(2-methoxyphenyl)-3-oxo-. [Link]

  • BuyersGuideChem. Acetoacet-2-methoxy-4-nitroanilide suppliers and producers. [Link]

  • U.S. Environmental Protection Agency. 2-Methoxy-4-nitroaniline Properties. [Link]

  • National Center for Biotechnology Information. N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • National Center for Biotechnology Information. 2-Methoxy-4-nitroaniline. [Link]

  • National Center for Biotechnology Information. 4-Methoxy-2-nitroaniline. [Link]

  • Wikipedia. 2-Methoxy-4-nitroaniline. [Link]

Sources

Molecular weight and formula of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide is a chemical compound of significant interest within the realms of organic synthesis and medicinal chemistry. Its structural features, particularly the presence of a nitro group and a methoxy group on the phenyl ring, coupled with a reactive 3-oxobutanamide side chain, make it a versatile precursor for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its fundamental chemical properties, including its molecular weight and formula, and delves into its structural characteristics and potential applications, offering a valuable resource for researchers actively engaged in chemical and pharmaceutical development.

Core Chemical Identifiers and Properties

A precise understanding of a compound's molecular weight and formula is foundational to all quantitative and stoichiometric aspects of chemical research. For N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide, these core identifiers are well-established.

The molecular formula for this compound is C₁₁H₁₂N₂O₅.[1][2] This formula indicates the presence of eleven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and five oxygen atoms within a single molecule.

The molecular weight of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide has been determined to be 252.22 g/mol .[2] Some sources may round this value to 252 g/mol .[1] The exact mass is 252.075 g/mol .[3] A summary of these key properties is presented in the table below for ease of reference.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂N₂O₅[1][2]
Molecular Weight 252.22 g/mol [2]
Exact Mass 252.075 g/mol [3]
CAS Number 91088-39-0[1][2]

Structural Elucidation and Visualization

The arrangement of atoms within N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide is crucial to understanding its reactivity and potential interactions. The structure consists of a central phenyl ring substituted with a methoxy group (-OCH₃) at the 2-position and a nitro group (-NO₂) at the 4-position. An amide linkage connects this substituted phenyl ring to a 3-oxobutanamide chain.

To visually represent this molecular architecture, the following diagram has been generated using the DOT language.

Caption: Chemical structure of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide.

Synthesis and Reactivity

The reactivity of this molecule is governed by its key functional groups:

  • The Nitro Group: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution. Conversely, it can be reduced to an amino group, opening up a wide range of synthetic possibilities for further functionalization.

  • The 3-Oxobutanamide Moiety: This part of the molecule is particularly versatile. The active methylene group (the -CH₂- between the two carbonyls) is acidic and can participate in various carbon-carbon bond-forming reactions. The ketone and amide carbonyls are also sites for nucleophilic attack.

Potential Applications in Research and Development

N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries. The presence of multiple functional groups allows for a variety of chemical transformations. For instance, the nitro group can be reduced to an amine, which can then be diazotized and coupled to form azo dyes. The 3-oxobutanamide portion can be used to construct heterocyclic rings, which are common scaffolds in many biologically active compounds.

While specific biological activities for this exact compound are not extensively documented in the public domain, related structures, such as other 3-oxobutanamide derivatives, have been investigated for a range of biological effects.

Conclusion

N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide is a well-defined chemical entity with the molecular formula C₁₁H₁₂N₂O₅ and a molecular weight of 252.22 g/mol .[1][2] Its structure, characterized by a substituted phenyl ring and a reactive side chain, makes it a useful building block in organic synthesis. For researchers and scientists, a thorough understanding of its fundamental properties is the first step toward unlocking its potential in the development of new materials and therapeutic agents.

References

Sources

Technical Guide: Industrial Utilization of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide in High-Performance Azo Pigments

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the industrial applications, synthesis, and characterization of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide (CAS 91088-39-0), also known as Acetoacet-2-methoxy-4-nitroanilide .

Part 1: Executive Technical Summary

N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide is a specialized acetoacetamide intermediate used primarily as a coupling component (coupler) in the synthesis of azo pigments and, increasingly, as a scaffold in pharmaceutical heterocyclic synthesis.

While often overshadowed by its non-nitro analog (Acetoacet-o-anisidide, the coupler for Pigment Yellow 74), this 4-nitro derivative offers distinct electronic properties. The electron-withdrawing nitro group at the para position of the anilide ring significantly alters the acidity of the methylene protons in the acetoacetyl moiety, influencing coupling rates and shifting the final pigment's absorption bathochromically (towards reddish-yellows).

Core Chemical Identity
ParameterSpecification
IUPAC Name N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide
Common Name Acetoacet-2-methoxy-4-nitroanilide (AAMNA)
CAS Number 91088-39-0
Molecular Formula C₁₁H₁₂N₂O₅
Molecular Weight 252.22 g/mol
Precursor 2-Methoxy-4-nitroaniline (CAS 97-52-9)
Key Function Azo Coupling Component (C-Nucleophile)

Part 2: Industrial Synthesis Protocols

The industrial production of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide demands precise temperature control to prevent thermal decomposition of the diazo-sensitive amine precursor and to minimize polymerization of the ketene source.

Method A: The Diketene Route (Industrial Standard)

This method is preferred for high-throughput manufacturing due to atom economy and solvent recyclability.

Reaction Logic: The nucleophilic amine (2-methoxy-4-nitroaniline) attacks the carbonyl carbon of diketene, opening the ring to form the acetoacetamide. The presence of the para-nitro group reduces the nucleophilicity of the amine, often requiring a catalyst or elevated temperature compared to unsubstituted anilines.

Protocol:

  • Solvent System: Charge a glass-lined reactor with Toluene or Chlorobenzene (anhydrous).

  • Amine Dissolution: Add 2-methoxy-4-nitroaniline (1.0 eq). Heat to 40–50°C to ensure partial dissolution.

  • Catalysis: Add a catalytic amount of Triethylamine (TEA) or Sodium Acetate (0.05 eq). Note: The nitro group deactivates the amine; the base catalyst facilitates proton transfer.

  • Addition: Add Diketene (1.05 eq) dropwise over 60 minutes.

    • Critical Control Point: Maintain internal temperature between 25–35°C . Exotherms can lead to diketene polymerization.

  • Digestion: Stir at 40°C for 2–4 hours. Monitor consumption of amine via TLC or HPLC.

  • Isolation: Cool to 0–5°C. The product precipitates. Filter and wash with cold toluene.

  • Purification: Recrystallize from Ethanol/Water or Methanol to remove traces of unreacted amine.

Method B: The Ethyl Acetoacetate Route (Laboratory/Pilot)

Used when handling diketene is restricted due to safety regulations.

Protocol:

  • Reflux 2-methoxy-4-nitroaniline with Ethyl Acetoacetate (excess, 1.5 eq) in Xylene .

  • Continuously distill off the Ethanol byproduct to drive the equilibrium forward (Le Chatelier’s principle).

  • Disadvantage: Higher temperatures (130°C+) can cause thermal degradation of the nitro-aromatic.

SynthesisPath cluster_0 Precursors Amine 2-Methoxy-4- nitroaniline Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack (Toluene, 35°C) Diketene Diketene Diketene->Intermediate Product N-(2-methoxy-4-nitrophenyl)- 3-oxobutanamide Intermediate->Product Ring Opening Proton Transfer caption Fig 1. Industrial synthesis pathway via Diketene acetoacetylation.

Part 3: Applications in Azo Pigment Fabrication

In the context of azo pigments, this molecule acts as the Coupling Component . It provides the "Yellow" backbone typical of Hansa Yellows but with modified properties due to the nitro substituent.

Coupling Chemistry

The methylene group (-CH₂-) between the two carbonyls is the active site. The nitro group on the benzene ring exerts a long-range electron-withdrawing effect (inductive and mesomeric), increasing the acidity of these methylene protons.

  • Effect on Synthesis: Coupling with diazonium salts occurs more rapidly at lower pH compared to non-nitro analogs.

  • Effect on Shade: The nitro group extends the conjugation system, typically causing a bathochromic shift (red-shift), moving the pigment from a Greenish-Yellow to a Reddish-Yellow or Orange hue.

Target Pigment Classes

This intermediate is used to synthesize Specialty Monoazo Pigments (similar to the Hansa Yellow series) and Disazo Pigments .

Experimental Coupling Workflow:

  • Diazotization:

    • Precursor: e.g., 2,5-Dichloroaniline or 4-Chloro-2-nitroaniline .

    • Process: React with Sodium Nitrite/HCl at 0°C to form the Diazonium Salt.

  • Coupler Preparation:

    • Dissolve N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide in dilute NaOH (forms the enolate anion).

    • Precipitate in fine form by adding Acetic Acid/Surfactant (reprecipitation technique) to maximize surface area.

  • Coupling:

    • Add Diazonium salt solution to the Coupler suspension at pH 5–6.

    • Critical Control Point: Temperature < 10°C to prevent diazo decomposition.

  • Laking (Optional): For certain applications, metal salts (Ca, Ba) can be added to form laked pigments, improving solvent resistance.

CouplingMechanism Diazo Diazonium Salt (R-N≡N+) Complex Azo Coupling Transition State Diazo->Complex Coupler Coupler (Enolate Form) (Nitro-AAOA Anion) Coupler->Complex Pigment Final Azo Pigment (Hydrazone Tautomer) Complex->Pigment Electrophilic Subst. -H+ caption Fig 2. Azo coupling mechanism forming the hydrazone pigment structure.

Part 4: Pharmaceutical Cross-Over (Drug Development)

For the drug development audience, this molecule is a versatile building block for N-heterocycles. The acetoacetamide moiety is a precursor to 2-Quinolones (Carbostyrils) via the Knorr Quinoline Synthesis .

Pathway:

  • Cyclization: Treatment of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide with concentrated Sulfuric Acid or Polyphosphoric Acid (PPA) induces intramolecular cyclization.

  • Product: 8-Methoxy-6-nitro-2(1H)-quinolinone .

  • Relevance: Quinolones are privileged scaffolds in medicinal chemistry, serving as cores for:

    • Antibacterial agents (Fluoroquinolone analogs).

    • Anticancer agents (Tyrosine kinase inhibitors).

    • Dopamine stabilizers (CNS drugs).

This "dual-use" potential makes the purity profile of CAS 91088-39-0 critical, as pigment-grade material may contain trace anilines unacceptable for pharma GMP standards.

Part 5: Quality Control & Analytical Profiling

To ensure "Self-Validating" protocols, the following analytical standards must be met.

Specification Table
TestMethodAcceptance CriteriaRationale
Assay HPLC (C18, ACN/Water)≥ 98.0%High purity required to prevent dulling of pigment shade.
Melting Point DSC / Capillary145–150°C (Typical)Sharp endotherm indicates crystalline purity.
Free Amine Diazotization Titration≤ 0.2%Unreacted 2-methoxy-4-nitroaniline causes bleeding/toxicity.
Volatiles LOD (105°C)≤ 0.5%Moisture affects stoichiometry in coupling.
Iron Content ICP-MS< 10 ppmIron catalyzes diazo decomposition.
HPLC Method Parameters (Standard Operating Procedure)
  • Column: Agilent Zorbax Eclipse Plus C18 (100mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm (aromatic) and 340 nm (nitro/azo pre-check).

  • Flow Rate: 1.0 mL/min.

Part 6: References

  • Herbst, W., & Hunger, K. (2004). Industrial Organic Pigments: Production, Properties, Applications. 3rd Edition. Wiley-VCH. (Authoritative text on azo pigment chemistry and intermediates).

  • Sigma-Aldrich. (2025). Product Specification: N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide (CAS 91088-39-0).

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CAS 91088-39-0. PubChem.[1][2][3][4]

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Helvetica Chimica Acta. (Mechanism of azo coupling).

  • BenchChem. (2025).[5] Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide Derivatives. Technical Support Document.

Sources

Methodological & Application

Application Note: Preparation of Yellow Azo Pigments Using Acetoacet-2-methoxy-4-nitroanilide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis of high-performance yellow azo pigments utilizing Acetoacet-2-methoxy-4-nitroanilide (AAMNA) as the primary coupling component. Unlike standard Hansa Yellows (e.g., PY1, PY74), the incorporation of both methoxy and nitro substituents on the anilide ring of the coupling component offers unique opportunities to modulate color shade (bathochromic shifts), solvent resistance, and lightfastness. This guide provides a modular protocol for the diazotization of a representative aromatic amine (2-Nitro-4-chloroaniline) and its subsequent coupling with AAMNA, emphasizing particle size control, pH management, and thermal post-treatment to optimize pigmentary properties.

Introduction

Yellow azo pigments dominate the industrial colorant market due to their cost-effectiveness and brilliance. The general structure involves a diazo component coupled to an acetoacetanilide derivative.[1]

Acetoacet-2-methoxy-4-nitroanilide (CAS 93-27-6) is a specialized coupling component. Structurally, it is an acetoacetanilide where the phenyl ring is substituted with a methoxy group at the ortho position and a nitro group at the para position relative to the amide nitrogen.

  • Methoxy Group: Functions as an electron donor, often improving coupling efficiency and altering the spectral absorption (shade).

  • Nitro Group: A strong electron-withdrawing group that can enhance lightfastness and solvent resistance by increasing the polarity and intermolecular forces (hydrogen bonding) of the final crystal lattice.

This protocol describes the synthesis of a Monoazo Yellow Pigment (Hansa type) by coupling diazotized 2-Nitro-4-chloroaniline with AAMNA. This combination is chosen to demonstrate the standard "Hansa" synthesis pathway, though the protocol is adaptable for Disazo (Diarylide) pigments by substituting the monoamine with 3,3'-dichlorobenzidine.

Chemical Reaction Pathway

The synthesis proceeds via a classical azo coupling mechanism:

  • Diazotization: The aromatic amine is converted to a diazonium salt using nitrous acid at low temperature.

  • Coupling: The diazonium electrophile attacks the activated methylene carbon of the AAMNA enolate.

Reaction Scheme Visualization

ReactionScheme Amine 2-Nitro-4-chloroaniline (Diazo Component) Diazonium Diazonium Salt (Electrophile) Amine->Diazonium Diazotization NaNO2 NaNO2 / HCl (0-5°C) NaNO2->Diazonium Pigment Yellow Azo Pigment (Precipitate) Diazonium->Pigment Coupling (pH 5-6) AAMNA Acetoacet-2-methoxy-4-nitroanilide (Coupler) Enolate Coupler Enolate (Nucleophile) AAMNA->Enolate Dissolution NaOH NaOH (aq) (Enolization) NaOH->Enolate Enolate->Pigment

Figure 1: Reaction pathway for the synthesis of monoazo yellow pigment using AAMNA.

Materials and Equipment

Reagents
ReagentCAS No.RolePurity
Acetoacet-2-methoxy-4-nitroanilide 93-27-6 Coupling Component >98%
2-Nitro-4-chloroaniline89-63-4Diazo Component>98%
Sodium Nitrite7632-00-0Diazotizing AgentACS Reagent
Hydrochloric Acid (37%)7647-01-0AcidifierTechnical
Sodium Hydroxide1310-73-2pH Control / DissolutionPellets
Sodium Acetate127-09-3Buffer AgentAnhydrous
Sulfamic Acid5329-14-6Nitrite Scavenger>99%
Non-ionic Surfactant(e.g., 9016-45-9)DispersantIndustrial Grade
Equipment
  • Reactor A (Diazotization): 1L Jacketed glass vessel with overhead stirrer (Teflon impeller) and thermometer.

  • Reactor B (Coupling): 2L Jacketed glass vessel with high-shear mixer capability.

  • Temperature Control: Circulating chiller (capable of -5°C to 100°C).

  • Filtration: Buchner funnel or filter press.

  • pH Meter: Calibrated digital pH probe.

Experimental Protocol

Part A: Preparation of the Diazo Component

Objective: Generate a stable diazonium salt solution.[2]

  • Charge: Add 300 mL deionized water and 35 mL HCl (37%) to Reactor A.

  • Dispersion: Add 17.25 g (0.10 mol) of 2-Nitro-4-chloroaniline. Stir vigorously for 30 minutes to create a fine slurry.

  • Cooling: Cool the slurry to 0–2°C using the chiller. Add ice directly if necessary to maintain temperature.

  • Diazotization:

    • Prepare a solution of 7.0 g Sodium Nitrite in 20 mL water.

    • Add the nitrite solution dropwise to the amine slurry over 20 minutes. Keep temperature < 5°C .

    • Observation: The slurry should dissolve into a clear, slightly yellow/orange solution.

  • Clarification: Stir for 1 hour at 0-5°C. Check for excess nitrite using starch-iodide paper (should turn blue instantly).

  • Scavenging: Add small amounts of Sulfamic Acid until the starch-iodide test is negative (removes excess HNO₂, preventing side reactions).

  • Filtration: Filter the cold diazo solution to remove any unreacted amine or impurities. Keep the filtrate cold (0°C).

Part B: Preparation of the Coupling Component (AAMNA)

Objective: Prepare a fine, reactive suspension of the coupler.

  • Dissolution: In Reactor B, dissolve 25.2 g (0.10 mol) of Acetoacet-2-methoxy-4-nitroanilide in 400 mL water containing 5.0 g NaOH .

    • Note: AAMNA is hydrophobic; slight heating (30-40°C) may be required to fully dissolve it as the enolate.

  • Clarification: Filter the solution if any insolubles remain.

  • Precipitation (Reprecipitation):

    • Cool the solution to 15°C .

    • Add 1.0 g of non-ionic surfactant (e.g., ethoxylated nonylphenol) to aid particle size control.

    • Slowly add dilute Acetic Acid (or HCl) while stirring at high speed until the pH reaches 6.0 .

    • Result: The AAMNA will precipitate as an extremely fine, milky white/pale yellow suspension. This "fresh" surface area is critical for rapid coupling.

  • Buffering: Add 15 g Sodium Acetate to the suspension to buffer the pH during coupling.

Part C: The Coupling Reaction

Objective: Controlled formation of the azo pigment.[1]

  • Setup: Ensure the Coupler suspension (Reactor B) is at 15-20°C and pH ~6.0.

  • Addition: Add the cold Diazo Solution (from Part A) to Reactor B sub-surface (using a dipping tube) over 60–90 minutes .

  • pH Control: Simultaneously monitor pH. Maintain pH between 5.0 and 6.0 by adding dilute NaOH or Sodium Carbonate solution as needed.

    • Critical: If pH drops < 4.0, coupling slows and uncoupled diazo may decompose. If pH > 7.0, the diazo may form triazenes or decompose.

  • Completion: After addition, stir for 1 hour. Test for unreacted diazo (spot test with alkaline H-acid solution on filter paper; no red/purple run-out).

Part D: Post-Treatment (Laking/Conditioning)

Objective: Develop crystal structure for opacity and stability.

  • Heating: Heat the pigment slurry to 90°C over 30 minutes.

  • Dwelling: Hold at 90°C for 60 minutes .

    • Mechanism:[3][4][5][6][7][8][9][10][11] This "Ostwald ripening" step dissolves fines and grows the crystals to a stable size, improving opacity and rheology.

  • Filtration: Filter the hot slurry.

  • Washing: Wash the press cake with hot water (60°C) until the filtrate conductivity is < 500 µS/cm (removes salts).

  • Drying: Dry the cake at 80°C in a convection oven until moisture is < 1%.

  • Grinding: Pulverize the dried lumps to pass a 200-mesh sieve.

Process Workflow Diagram

ProcessFlow cluster_Diazo Diazo Preparation (0-5°C) cluster_Coupler Coupler Preparation D1 Amine + HCl + Water D2 Add NaNO2 (aq) D1->D2 D3 Destroy Excess Nitrite (Sulfamic Acid) D2->D3 Coupling Coupling Reaction Add Diazo to Coupler pH 5-6, 15-20°C D3->Coupling C1 AAMNA + NaOH + Water (Dissolve) C2 Acid Precipitation (+ Surfactant) C1->C2 C3 Buffer (Na-Acetate) pH 6.0 C2->C3 C3->Coupling Heat Heat Treatment 90°C, 60 min Coupling->Heat Finish Filter -> Wash -> Dry -> Grind Heat->Finish

Figure 2: Step-by-step process flow for the synthesis of AAMNA-based yellow pigment.

Characterization & Quality Control

ParameterMethodAcceptance Criteria
Physical Form VisualBright Yellow Powder
Identification FTIR (KBr pellet)Matches Standard (Amide C=O @ 1660 cm⁻¹, Nitro @ 1340/1520 cm⁻¹)
Melting Point DSC> 250°C (Decomposition)
Particle Size Laser Diffraction (D50)0.2 – 0.4 µm (Ink/Paint grade)
Bleed Resistance Solvent Rub (Toluene)Scale 1-5 (Target: >4)
Lightfastness Xenon Arc (Blue Wool)Scale 1-8 (Target: >6)

Troubleshooting Guide

  • Issue: Dull or Dirty Shade

    • Cause: Oxidation of diazo (temperature too high) or coupling pH too high (formation of bis-azo impurities).

    • Fix: Maintain diazotization < 5°C; strictly control coupling pH at 5-6.

  • Issue: Poor Yield [4]

    • Cause: Incomplete coupling or decomposition of diazo.

    • Fix: Verify nitrite excess during diazotization; ensure coupler is fully precipitated in fine form before addition.

  • Issue: High Oil Absorption (Viscosity issues in paint)

    • Cause: Particles are too fine or agglomerated.

    • Fix: Increase heat treatment time (Ostwald ripening) or add rosin soap during the coupling stage to coat particles.

References

  • Herbst, W., & Hunger, K. (2004). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (Standard reference for Azo pigment chemistry).
  • Hunger, K. (2003).
  • ChemicalBook. (n.d.). Pigment Yellow 74 Synthesis and Properties. (Demonstrates analogous coupling chemistry using methoxy-nitro substituted anilines). Link

  • Google Patents. (1962). US Patent 3032546A: Yellow Azo Pigment. (Describes coupling of substituted anilines with acetoacet-o-anisidide derivatives). Link

  • Organic Chemistry Portal. (n.d.). Diazotization and Azo Coupling Mechanisms. Link

Sources

Application Note: Precision Knorr Synthesis of 8-Methoxy-4-methyl-6-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The synthesis of functionalized quinolin-2(1H)-ones (carbostyrils) is a cornerstone in medicinal chemistry, serving as a scaffold for antibacterial, anticancer, and receptor-modulating agents. This protocol details the cyclization of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide to yield 8-methoxy-4-methyl-6-nitroquinolin-2(1H)-one .

The Challenge: Electronic Deactivation

The primary synthetic challenge lies in the electronic nature of the aromatic ring. The starting material contains a nitro group at the para-position (relative to the amine nitrogen) and a methoxy group at the ortho-position .

  • Deactivation: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG), significantly deactivating the benzene ring toward the electrophilic aromatic substitution (EAS) required for the Knorr cyclization. Standard conditions (e.g., dilute 
    
    
    
    , moderate heat) often fail or result in low yields due to the high energy barrier for ring closure.
  • Regiochemistry: The cyclization occurs at the position ortho to the aniline nitrogen. In 2-methoxy-4-nitroaniline derivatives, one ortho position is blocked by the methoxy group. Cyclization is therefore forced to the remaining open ortho position (C6 of the aniline), yielding the 8-methoxy-6-nitro substitution pattern in the final quinoline.

The Solution: Polyphosphoric Acid (PPA) Mediation

To overcome ring deactivation, this protocol utilizes Polyphosphoric Acid (PPA) as both solvent and Lewis/Brønsted acid catalyst. PPA allows for higher reaction temperatures (100–120 °C) without the extensive oxidative charring associated with concentrated sulfuric acid, ensuring a cleaner conversion of the electron-deficient substrate.

Reaction Pathway & Mechanism[1][2][3][4][5][6][7][8]

The transformation follows the Knorr Quinoline Synthesis pathway.[1][2] The mechanism involves the acid-catalyzed formation of a superelectrophilic dicationic intermediate, which overcomes the nucleophilic deficit of the nitro-substituted ring.

Visualized Pathway (Graphviz)

KnorrMechanism SM Starting Material N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide Inter1 Activated Complex (O-Protonated Enol) SM->Inter1 PPA, 110°C Tautomerization TS Cyclization TS (Electrophilic Attack at C6) Inter1->TS Rate Limiting Step (Deactivated Ring) Inter2 Intermediate Hydroxy-dihydroquinoline TS->Inter2 - H+ Prod Product 8-Methoxy-4-methyl-6-nitroquinolin-2(1H)-one Inter2->Prod - H2O (Aromatization)

Figure 1: Mechanistic flow of the PPA-mediated Knorr cyclization for electron-deficient anilines.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Substrate N-(2-methoxy-4-nitrophenyl)-3-oxobutanamidePrecursor
Reagent/Solvent Polyphosphoric Acid (PPA)Catalyst & Dehydrating Agent
Quenching Crushed Ice / Distilled WaterPrecipitation
Purification Ethanol (95%) or DMFRecrystallization Solvent
Equipment Overhead stirrer (essential for PPA viscosity)Mixing
Step-by-Step Methodology
Step 1: Reaction Setup
  • Preparation: In a 100 mL round-bottom flask equipped with an overhead mechanical stirrer, charge Polyphosphoric Acid (PPA) (10–15 g per 1 g of substrate).

    • Note: Magnetic stirring is often insufficient due to the high viscosity of PPA.

  • Heating: Heat the PPA to 80–90 °C in an oil bath to lower its viscosity.

  • Addition: Add N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide (1.0 equiv) portion-wise over 15 minutes. Ensure the solid is fully dispersed.

Step 2: Cyclization (The Critical Phase)
  • Temperature Ramp: Increase the oil bath temperature to 110–120 °C .

    • Caution: Do not exceed 140 °C to prevent decomposition of the nitro group or ether cleavage.

  • Monitoring: Stir the mixture for 2–4 hours .

    • Visual Check: The reaction mixture will typically darken to a deep red/brown syrup.

    • Process Control: Aliquot a drop into water, extract with ethyl acetate, and check TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the starting amide (less polar) and the appearance of the fluorescent quinolone spot (highly polar, often stays at baseline or requires polar eluent).

Step 3: Workup & Isolation
  • Quenching: Cool the reaction mixture to ~60 °C. Pour the syrup slowly into a beaker containing crushed ice (500% w/w) with vigorous stirring.

    • Exotherm Alert: The hydration of PPA is exothermic. Add slowly.

  • Precipitation: Stir the aqueous suspension for 30–60 minutes to ensure the PPA is fully hydrolyzed and the product precipitates completely.

  • Filtration: Collect the solid by vacuum filtration.[3] Wash the filter cake copiously with water (to remove phosphoric acid) and then with cold ethanol (to remove unreacted organic impurities).

Step 4: Purification
  • Recrystallization: The crude solid is likely yellow to brown. Recrystallize from boiling Ethanol or DMF/Water mixture.

    • Solubility Note: Nitro-quinolones typically have low solubility in common organic solvents. Hot DMF is often required.

  • Drying: Dry the purified crystals under vacuum at 60 °C for 12 hours.

Data Interpretation & Troubleshooting

Expected Analytical Data
TechniqueExpected Signal Characteristics
Appearance Yellow to brownish-orange powder.
1H NMR (DMSO-d6) Singlet (~2.4 ppm): C4-Methyl group.Singlet (~3.9 ppm): C8-Methoxy group.Aromatic (~7.5-8.5 ppm): Two doublets (meta-coupling ~2Hz) representing H5 and H7 protons.Broad Singlet (>11 ppm): Amide NH (lactam tautomer).
IR Spectroscopy 1650-1680 cm⁻¹: Amide Carbonyl (Lactam C=O).1350 & 1530 cm⁻¹: Nitro group stretches (symmetric/asymmetric).
Mass Spectrometry [M+H]⁺: Expected m/z = 235.07 (Calculated for C₁₁H₁₀N₂O₄).
Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Yield / Charring Temperature too high (>130°C) or H₂SO₄ used.Switch to PPA; strictly control temp at 110°C.
Incomplete Reaction Nitro group deactivation too strong.Extend reaction time; add P₂O₅ to PPA to increase acidity (Eaton's Reagent conditions).
Gummy Product Residual PPA trapped in solid.Grind the crude solid under water in a mortar/pestle to release trapped acid, then re-filter.
Regioisomer Mix Incorrect cyclization (rare for this substrate).The 2-OMe blocks one site, so regioselectivity is structurally enforced. Verify structure by NOE NMR.

Structural Validation (Regiochemistry)

The regiochemistry is dictated by the steric blockade of the 2-methoxy group.

Regiochemistry cluster_mapping Atom Mapping Aniline Aniline Ring Numbering (N=1, OMe=2, NO2=4) Cyclization Cyclization Site Selection Aniline->Cyclization Ortho positions: C2 & C6 Quinoline Quinoline Product Numbering Cyclization->Quinoline C2 blocked by OMe Attack occurs at C6 Aniline C2 (OMe) Aniline C2 (OMe) Quinoline C8 (OMe) Quinoline C8 (OMe) Aniline C2 (OMe)->Quinoline C8 (OMe) Aniline C4 (NO2) Aniline C4 (NO2) Quinoline C6 (NO2) Quinoline C6 (NO2) Aniline C4 (NO2)->Quinoline C6 (NO2)

Figure 2: Regiochemical mapping from precursor to final quinolone scaffold.

References

  • Knorr, L. (1886).[4][5][6] Synthetische Versuche mit dem Acetessigester. Justus Liebigs Annalen der Chemie, 236(1-2), 69-115.[4] Link

  • Staskun, B. (1964).[4] The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines. The Journal of Organic Chemistry, 29(5), 1153–1157.[4] Link[4]

  • Solingapuram Sai, K. K., Gilbert, T. M., & Klumpp, D. A. (2007).[4] Knorr Cyclizations and Distonic Superelectrophiles. The Journal of Organic Chemistry, 72(25), 9761–9764. Link[4]

  • Meth-Cohn, O., & Taylor, D. L. (1995). The synthesis of quinolines from aromatic amines and β-keto esters.[7] Tetrahedron, 51(47), 12869-12882. (General review of conditions for deactivated anilines).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide. This molecule is a key intermediate in the production of various commercial dyes and pigments, such as Pigment Yellow 74.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring a higher yield and purity in your synthesis.

The primary synthetic route involves the acetoacetylation of 2-methoxy-4-nitroaniline. This is typically achieved through one of two main pathways: reaction with diketene or condensation with an acetoacetate ester. Each method has its own set of advantages and challenges, which we will explore in detail.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide? A1: The two most common and effective methods are the reaction of 2-methoxy-4-nitroaniline with diketene and the condensation of 2-methoxy-4-nitroaniline with an acetoacetate ester, such as ethyl acetoacetate.[3] The diketene route is generally faster and proceeds under milder conditions, often resulting in higher yields.[3]

Q2: Why is temperature control so critical when using diketene? A2: Diketene is a highly reactive and unstable electrophile.[4] The reaction with anilines is exothermic. Without strict temperature control (typically maintained between 0-25°C), rapid, uncontrolled reactions can lead to the formation of side products, including the anilide of diacetoacetic acid, which forms when the desired product reacts with a second molecule of diketene.[5]

Q3: My final product is an oil or a gummy solid, not the expected yellow powder. What happened? A3: This is a common issue that can be caused by several factors. The most likely culprits are the presence of unreacted starting materials, contamination with side products, or residual solvent.[6] Inefficient purification is often the root cause. We recommend purification by column chromatography before attempting recrystallization if you encounter a persistently oily product.[6][7]

Q4: How can I monitor the progress of my reaction effectively? A4: Thin-Layer Chromatography (TLC) is a simple and highly effective method for monitoring the reaction.[5][7] By spotting the reaction mixture alongside your starting material (2-methoxy-4-nitroaniline), you can visually track the consumption of the aniline and the appearance of the product spot. A typical eluent system for TLC is a mixture of ethyl acetate and hexane.[7]

Q5: What are the best methods for purifying the final product? A5: For purification, two main techniques are recommended. Recrystallization is effective for removing most impurities, with a common solvent system being ethanol/water.[6][7] For achieving the highest purity or separating closely related side products, silica gel column chromatography is the preferred method.[7]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy can significantly impact yield, purity, and scalability. Below is a comparison of the two primary routes.

ParameterRoute 1: Diketene AcylationRoute 2: Ethyl Acetoacetate Condensation
Starting Materials 2-Methoxy-4-nitroaniline, Diketene2-Methoxy-4-nitroaniline, Ethyl Acetoacetate
Typical Conditions Mild temperatures (0–25°C), often in a solvent like dichloromethane or acetic acid.[3][5]Requires heating to reflux (78-100°C), sometimes with an acid catalyst.[3][7]
Reaction Time Generally rapid, often complete within a few hours.[3]Can require several hours (4-8 hours) of reflux.[7]
Typical Yield Generally high.[3]Moderate to high.
Key Advantages High yields, mild reaction conditions, and good regioselectivity. The process is often easily scalable.[1][3]Starting materials are less hazardous and more stable than diketene.[3]
Potential Issues Diketene is highly reactive, toxic, and requires careful handling and temperature control to avoid side reactions.[4][5][8]Longer reaction times and higher energy input are required. May produce water as a byproduct, which can affect reaction equilibrium.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Diagram: Troubleshooting Workflow for Low Product Yield

G start Low or No Product Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction bad_reagents Degraded Reagents? incomplete_reaction->bad_reagents No check_tlc Check TLC: Is starting material present? incomplete_reaction->check_tlc Yes workup_loss Product Lost During Work-up? bad_reagents->workup_loss No check_diketene Verify purity/age of diketene. Use freshly opened/distilled reagent. bad_reagents->check_diketene Yes check_ph Check pH of aqueous layers. Is product water-soluble? workup_loss->check_ph Yes extend_time Solution: - Extend reaction time - Verify temperature check_tlc->extend_time use_fresh Solution: - Use high-purity starting materials - Verify aniline purity check_diketene->use_fresh optimize_extraction Solution: - Adjust pH to ensure product  is in organic phase - Perform back-extraction check_ph->optimize_extraction G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Dissolve 2-methoxy-4-nitroaniline in acetic acid B Cool solution to 10-15°C in an ice bath A->B C Add diketene dropwise maintaining T < 25°C B->C D Stir for 1-2 hours at room temperature C->D E Monitor by TLC until SM is consumed D->E F Pour mixture into ice-cold water E->F G Filter the precipitate F->G H Wash with cold water until neutral G->H I Dry product under vacuum H->I

Sources

Minimizing side reactions during acetoacetylation of nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The Challenge: Acetoacetylation of nitroanilines is kinetically difficult. The strong electron-withdrawing nitro group (


) significantly reduces the nucleophilicity of the amine (

). Standard protocols using ethyl acetoacetate (EAA) often fail, leading to incomplete conversion, formation of Schiff base impurities (crotonates) , or polymerization of the reagent.

The Solution: For high-purity applications (e.g., API synthesis), the "Gold Standard" is 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TKD) . For cost-sensitive applications using EAA, specific catalysts (Iodine, DMAP) and thermodynamic control are required to suppress the kinetic crotonate product.

Reaction Pathways & Failure Modes[1][2]

Understanding why the reaction fails is the first step to fixing it. The diagram below illustrates the competition between the desired Amide formation and the undesired Crotonate (Schiff Base) formation.

ReactionPathways Start Nitroaniline + Acetoacetylating Agent Inter_Amide Tetrahedral Intermediate (Amide Path) Start->Inter_Amide Attack at Ester/Acyl (Slow for Nitroanilines) Inter_Imine Carbinolamine (Imine Path) Start->Inter_Imine Attack at Ketone (Faster) Polymer Dehydroacetic Acid (Self-Condensation) Start->Polymer Excess Heat/No Reaction Product Nitroacetoacetanilide (Thermodynamic Product) Inter_Amide->Product - Alcohol/Acetone SideProduct beta-Aminocrotonate (Kinetic Impurity) Inter_Imine->SideProduct - H2O SideProduct->Product Thermal Rearrangement (High Temp, Long Time)

Figure 1: Mechanistic divergence. Nitroanilines often attack the ketone carbonyl (Pathway B) because the ester carbonyl is less electrophilic, leading to the crotonate impurity.

Troubleshooting Guide (FAQ)

Q1: My reaction with Ethyl Acetoacetate (EAA) has stalled at 40% conversion. Adding more reagent doesn't help.

Diagnosis: Low Nucleophilicity & Reagent Dimerization. The nitroaniline is too weak to attack the ester carbonyl of EAA effectively. Meanwhile, the EAA is self-condensing into dehydroacetic acid under the heating conditions. Corrective Action:

  • Switch Reagent: Use TKD (Diketene Acetone Adduct) . It releases acetylketene (highly reactive) upon heating (

    
    C), which reacts instantly even with weak amines.
    
  • Catalysis (If keeping EAA): Add 0.1 eq of DMAP (4-Dimethylaminopyridine) or Iodine (

    
    ) . These activate the carbonyl or facilitate proton transfer.[1]
    
  • Solvent Switch: Move to Xylene or Chlorobenzene and reflux. High temperature is non-negotiable to overcome the activation energy barrier.

Q2: I see a major impurity spot on TLC that is less polar than my product.

Diagnosis: Formation of the


-aminocrotonate (Schiff Base) .
Instead of acylation (amide bond), the amine reacted with the ketone group of the acetoacetate. This is the kinetic product.
Corrective Action: 
  • Thermodynamic Push: Increase reaction time and temperature. The crotonate can sometimes rearrange to the amide at high temperatures (

    
    C).
    
  • Remove Water: The crotonate formation releases water. The amide formation releases alcohol.[2] Use a Dean-Stark trap to remove water/alcohol, driving the equilibrium toward the stable amide.

Q3: The product is colored (deep yellow/orange) and has a lower melting point than reported.

Diagnosis: Nitroaniline contamination or Azobenzene formation. Nitroanilines are intensely colored. If the reaction isn't complete, they co-crystallize. Corrective Action:

  • Acid Wash: Wash the organic layer with 2M HCl . The product (amide) is not basic, but the unreacted nitroaniline is (weakly). Note: Very weak nitroanilines may not extract into HCl.

  • Recrystallization: Use Ethanol/Water (1:1) .[3] The amide crystallizes out; impurities often stay in the mother liquor.

Experimental Protocols

Method A: The "Gold Standard" (TKD Reagent)

Recommended for: High value substrates, 2-nitroaniline, 4-nitroaniline.

Why this works: TKD undergoes a retro-Diels-Alder reaction at


C to generate acetylketene  and acetone. Acetylketene is a neutral but highly potent electrophile that avoids the leaving group penalty of esters.
  • Setup: Equip a round-bottom flask with a reflux condenser and magnetic stir bar.

  • Stoichiometry:

    • Nitroaniline: 1.0 equiv

    • TKD (2,2,6-trimethyl-4H-1,3-dioxin-4-one): 1.1 - 1.2 equiv

    • Solvent: Xylene (or Toluene if T > 110°C is not needed). Concentration: 0.5 M.

  • Execution:

    • Dissolve aniline in Xylene.

    • Add TKD.

    • Heat to reflux (approx. 130-140°C) . Crucial: Reaction does not start until T > 100°C.

    • Monitor acetone evolution (using a distillation head is optional to remove acetone and drive rate).

    • Reflux for 2-4 hours.

  • Workup:

    • Cool to room temperature.[4][1] The product often precipitates directly.

    • Filter and wash with cold hexanes.

Method B: The "Economy" Route (EAA + Catalyst)

Recommended for: Large scale, cost-sensitive batches where TKD is too expensive.

  • Setup: Round-bottom flask with Dean-Stark apparatus (to remove Ethanol).

  • Stoichiometry:

    • Nitroaniline: 1.0 equiv

    • Ethyl Acetoacetate (EAA): 1.5 - 2.0 equiv (Excess required due to dimerization).

    • Catalyst: Iodine (

      
      )  (5 mol%) OR DMAP  (10 mol%).
      
    • Solvent: Toluene or Xylene.

  • Execution:

    • Mix reagents and catalyst.

    • Reflux vigorously. The solvent/ethanol azeotrope must be distilled off to drive the equilibrium.

    • Reaction time: 6-12 hours.

  • Workup:

    • Cool to 0°C.[5][6]

    • If no precipitate, evaporate solvent and recrystallize from EtOH/Water.

Comparative Data: Reagent Efficiency

FeatureEthyl Acetoacetate (EAA)TKD (Diketene Equivalent)Diketene (Gas/Liquid)
Reactivity Low (Requires Catalyst)High (Generates Acetylketene) Very High
Side Reactions Crotonates, PolymerizationMinimal (Acetone byproduct)Polymerization, Exothermic
Safety SafeSafe (Stable liquid)Hazardous (Lachrymator)
Yield (4-Nitro) 40-60% (Typical)85-95% 80-90%
Atom Economy Poor (Loss of Ethanol)Moderate (Loss of Acetone)Best (100%)

Decision Logic for Optimization

Use this flow to determine the correct protocol for your specific nitroaniline isomer.

OptimizationFlow Start Select Nitroaniline Isomer Isomer Isomer Type? Start->Isomer Para 4-Nitroaniline (Moderately Deactivated) Isomer->Para Ortho 2-Nitroaniline (Sterically Hindered + H-Bonding) Isomer->Ortho MethodA Try Method B (EAA + Iodine) Reflux Toluene Para->MethodA MethodB MUST use Method A (TKD) Reflux Xylene Ortho->MethodB Internal H-bond prevents EAA attack Check Check TLC/LCMS MethodA->Check MethodB->Check Success Yield > 80% Isolate Check->Success Clean Fail Low Conversion / Impurities Check->Fail Dirty Fix Switch to TKD or Microwave Irradiation (150°C, 10 min) Fail->Fix

Figure 2: Decision matrix. Ortho-nitroaniline is particularly difficult due to internal hydrogen bonding between the nitro and amine groups, often necessitating the TKD method.

References

  • Clemens, R. J., & Hyatt, J. A. (1985). Acetoacetylation with 2,2,6-trimethyl-4H-1,3-dioxin-4-one: a convenient alternative to diketene.[7] The Journal of Organic Chemistry, 50(14), 2431–2435. Link

  • Organic Syntheses. (1939). Acetoacetanilide.[2][6][8] Organic Syntheses, Coll.[6] Vol. 2, p.200 (1943); Vol. 19, p.2 (1939). (General protocol for EAA). Link

  • Pasha, M. A., et al. (2005). Iodine-catalyzed acetoacetylation of amines, phenols, and alcohols.[9] Tetrahedron Letters, 46(12), 1275. (Demonstrates Iodine catalysis). Link

  • BenchChem. (2025).[5] Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. (General troubleshooting). Link

Sources

Technical Support Center: Purification of Crude N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our goal is to provide you with the expertise and practical insights needed to achieve high purity for your downstream applications.

Introduction to the Purification of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide

N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide is a key intermediate in various synthetic pathways. The purity of this compound is critical for the success of subsequent reactions and the integrity of final products. The synthesis of this acetoacetanilide derivative, typically through the reaction of 2-methoxy-4-nitroaniline with a C4 building block like diketene or ethyl acetoacetate, can result in a crude product containing unreacted starting materials, side-products, and other process-related impurities. This guide will focus on the most effective methods for purifying the crude product: recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide?

A1: The two primary and most effective methods for the purification of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide are recrystallization and silica gel column chromatography.[1][2][3] Recrystallization is a cost-effective and scalable method suitable for removing a moderate level of impurities. For achieving higher purity, especially when dealing with closely related impurities, column chromatography is the recommended approach.[1][2][3]

Q2: How do I choose between recrystallization and column chromatography?

A2: The choice of purification method depends on the initial purity of your crude product and the desired final purity.

  • Recrystallization is often the first choice if your crude product is relatively pure (e.g., >85%) and the impurities have significantly different solubility profiles from the desired product. It is a more straightforward and economical technique for large-scale purifications.

  • Column chromatography is necessary when the crude product is highly impure, or when impurities have similar polarities and solubility to your target compound, making separation by recrystallization difficult.[4][5]

Q3: What are the likely impurities in my crude N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide?

A3: Common impurities can include:

  • Unreacted 2-methoxy-4-nitroaniline: This is a common impurity if the reaction has not gone to completion.

  • Unreacted ethyl acetoacetate or diketene byproducts: Depending on the synthetic route, residual starting materials or their self-condensation products may be present.[2][3]

  • Over-acetoacetylation product: Reaction of the product with another molecule of the acetoacetylating agent can lead to a di-acetoacetylated impurity.

  • Imine byproducts: These can form, particularly at elevated reaction temperatures.[2]

  • Solvent residues: Residual solvents from the reaction or work-up can be trapped in the crude solid.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of your column chromatography.[1] By spotting each collected fraction on a TLC plate and running it in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), you can identify which fractions contain your pure product.[1][3] Fractions with a single spot corresponding to the Rf value of the desired product can then be combined.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide.

Issue 1: The crude product is an oil or a gummy solid and will not crystallize.
  • Potential Cause: This is often due to the presence of significant impurities that are depressing the melting point and disrupting the crystal lattice formation of your product. Residual solvent can also contribute to this issue.

  • Troubleshooting Steps:

    • Initial Solvent Wash: Try triturating the oily product with a solvent in which the desired compound is sparingly soluble at room temperature, but the impurities are soluble. A non-polar solvent like hexane or a mixture of hexane and diethyl ether can be effective in washing away non-polar impurities.

    • Attempt Seeding: If you have a small amount of pure, crystalline product, adding a "seed crystal" to the supersaturated solution can induce crystallization.

    • Proceed to Chromatography: If the above methods fail, it is a strong indication that the impurity level is too high for direct recrystallization. In this case, the most effective approach is to purify the crude material using silica gel column chromatography.[3]

Issue 2: Poor recovery of the product after recrystallization.
  • Potential Cause 1: Using too much solvent. The goal of recrystallization is to create a saturated solution at high temperature.[6] Adding an excessive amount of solvent will keep the product dissolved even at low temperatures, leading to significant loss in the mother liquor.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until everything just dissolves.[7]

  • Potential Cause 2: Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals that trap impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature undisturbed.[7] Once at room temperature, you can then place it in an ice bath to maximize crystal formation.

  • Potential Cause 3: The chosen solvent is too good a solvent. If the compound has high solubility in the solvent even at low temperatures, recovery will be poor.

    • Solution: Consider a different solvent or a mixed solvent system. For polar compounds like N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide, an alcohol/water mixture is often a good choice.[1][7]

Issue 3: The product is discolored (e.g., yellow or brown) after recrystallization.
  • Potential Cause: Colored impurities are present in the crude product and have co-crystallized with your compound.

  • Troubleshooting Steps:

    • Charcoal Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal (1-2% by weight).[6] The colored impurities will adsorb onto the surface of the charcoal.

    • Hot Filtration: After adding charcoal, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[6] This step is crucial to avoid charcoal contamination in your final product.

Issue 4: The compound is not separating well on the silica gel column.
  • Potential Cause 1: Incorrect eluent polarity. If the eluent is too polar, all compounds will move quickly down the column with little separation. If it is not polar enough, the compounds will remain adsorbed to the silica gel.

    • Solution: Optimize the eluent system using TLC. The ideal eluent system should give your desired compound an Rf value of approximately 0.25-0.35 on the TLC plate.[4] For N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide, a gradient of ethyl acetate in hexane is a good starting point.[1][3]

  • Potential Cause 2: Column overloading. Loading too much crude product onto the column will result in broad, overlapping bands and poor separation.

    • Solution: As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel used to pack the column.

  • Potential Cause 3: Improper column packing. Channels or cracks in the silica gel will lead to uneven flow of the eluent and poor separation.

    • Solution: Ensure the column is packed uniformly without any air bubbles. A "wet slurry" packing method is generally reliable.[8]

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent/Eluent SystemRationale & Key Considerations
Recrystallization Ethanol/WaterA common and effective system for acetoacetanilide derivatives.[1][3] The compound is soluble in hot ethanol and less soluble upon the addition of water, allowing for crystallization upon cooling.
Acetic Acid/WaterAnother potential mixed solvent system for polar compounds.
Column Chromatography Ethyl Acetate/Hexane (Gradient)A versatile eluent system for separating compounds of moderate polarity on silica gel.[1][3] Starting with a low polarity (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity allows for the elution of impurities before the desired product.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture
  • Place the crude N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.

  • If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities or charcoal into a clean, pre-warmed Erlenmeyer flask.

  • Slowly add hot water to the hot filtrate with swirling until the solution just begins to turn cloudy (the saturation point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature, undisturbed, to allow for the formation of large crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel (slurry packed in the initial eluent, e.g., 10% ethyl acetate in hexane).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

  • Load the Sample: Carefully add the sample to the top of the packed column.

  • Elute the Column: Begin eluting with the starting eluent (e.g., 10% ethyl acetate in hexane), collecting fractions.

  • Monitor the Elution: Monitor the fractions by TLC.

  • Increase Eluent Polarity: Gradually increase the polarity of the eluent (e.g., to 20%, 30% ethyl acetate in hexane) to elute the desired compound.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow crude Crude N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide purity_check Assess Purity (TLC, NMR) crude->purity_check oily_impure Oily/Highly Impure? purity_check->oily_impure recrystallization Recrystallization pure_product Pure Product recrystallization->pure_product column_chrom Column Chromatography column_chrom->pure_product oily_impure->recrystallization No oily_impure->column_chrom Yes

Caption: Decision workflow for purification method selection.

Recrystallization_Troubleshooting start Recrystallization Attempt issue Problem Encountered start->issue low_recovery Low Recovery issue->low_recovery Yield Issue discolored Discolored Product issue->discolored Purity Issue no_crystals No Crystals Form issue->no_crystals Physical Form Issue sol1 Use less solvent Slow cooling low_recovery->sol1 sol2 Add activated charcoal Hot filtration discolored->sol2 sol3 Triturate with non-polar solvent Use seed crystal Perform column chromatography no_crystals->sol3

Caption: Troubleshooting common recrystallization issues.

References

  • Supporting Information for: Transition-metal-free Decarbonylative Alkylation of N-Aryl α-Hydroxy Amides via Triple C-C Bond Cleavages and Their Selective Deuteration. (n.d.). Synlett. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Swarthmore College, Department of Chemistry & Biochemistry. (n.d.). Recrystallization-1. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(11), x220277. Retrieved from [Link]

Sources

Solving solubility issues of acetoacet-2-methoxy-4-nitroanilide in aqueous coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Solubility & Stability Issues in Aqueous Coupling
Executive Summary & Chemical Context

Compound: Acetoacet-2-methoxy-4-nitroanilide (AAMNA) CAS: 1770-37-2 (and related isomers/salts) Application: Coupling component for high-performance azo pigments (e.g., Hansa Yellow/Orange variants).

The Core Challenge: AAMNA presents a "solubility paradox" common to electron-deficient acetoacetanilides. To couple effectively with a diazonium salt, it must first be dissolved in an aqueous alkaline medium. However, the nitro group (electron-withdrawing) at the 4-position destabilizes the amide bond, making the molecule highly susceptible to hydrolysis (decomposition) in the very alkaline conditions required to dissolve it.

This guide provides the precise operational window to solubilize AAMNA without destroying it.

The Mechanism: Why It Dissolves (and Why It Fails)

To troubleshoot, you must understand the competing reactions in your tank.

A. The Desired Reaction: Enolization

AAMNA is not soluble in water. It dissolves in Sodium Hydroxide (NaOH) because the methylene protons (


) between the two carbonyl groups are acidic (

).
  • Action: NaOH deprotonates the methylene group.

  • Result: Formation of a water-soluble Sodium Enolate .

B. The Side Reaction: Hydrolysis (Decomposition)

If the pH is too high or the temperature rises, the hydroxide ion attacks the amide carbonyl.

  • Result: The molecule cleaves, reverting to the starting material 2-methoxy-4-nitroaniline (insoluble precipitate) and acetoacetic acid (decomposes to acetone).

  • Symptom: The solution turns dark (oxidation of free amine) or becomes turbid (precipitation of amine).

DissolutionMechanism cluster_0 Critical Process Window Solid Solid AAMNA (Hydrophobic) Wetting Wetting Step (Surfactant) Solid->Wetting Disperse NaOH + NaOH (aq) (Controlled pH) Wetting->NaOH Alkalize Enolate Soluble Enolate (Ready for Coupling) NaOH->Enolate Deprotonation (T < 20°C) Hydrolysis Hydrolysis Products (2-methoxy-4-nitroaniline) NaOH->Hydrolysis Amide Cleavage (T > 25°C or pH > 13)

Caption: The competing pathways of dissolution (Enolization) vs. decomposition (Hydrolysis).

Troubleshooting Guide (Q&A)
Q1: The solution remains cloudy even after adding NaOH. Should I heat it?

STOP. Do NOT heat above 25°C.

  • Diagnosis: Heating accelerates hydrolysis exponentially. The cloudiness is likely due to "wetting" issues, not saturation. AAMNA is a hydrophobic powder that clumps, preventing NaOH from reaching the crystal surface.

  • Solution:

    • Pre-wetting: Slurry the powder in water with a wetting agent (e.g., Turkey Red Oil or a non-ionic surfactant like ethoxylated alcohol) before adding NaOH.

    • Agitation: High-shear mixing is more effective than heat.

    • Check pH: Ensure pH is > 10.5 but < 12.5.

Q2: My solution turned dark orange/brown rapidly.
  • Diagnosis: Decomposition.[1] The nitro group makes the ring electron-deficient, and the free aniline released by hydrolysis oxidizes rapidly in air/alkali.

  • Cause: Temperature too high (>25°C) or localized high alkalinity (dumping solid NaOH pellets directly into the slurry).

  • Solution: Discard the batch. You cannot reverse hydrolysis. For the next batch, use ice in the dissolution tank and add dilute NaOH slowly.

Q3: Upon adding acid for reprecipitation, I get sticky clumps instead of a fine suspension.
  • Diagnosis: "Tarring out." This happens if the acidification is too fast or if the temperature is too high during the pH drop.

  • Solution:

    • Buffer: Add the alkaline AAMNA solution into the acid (inverse addition) or use an Acetate buffer.

    • Surfactant: Ensure the surfactant concentration is maintained during acidification to prevent crystal agglomeration.

Optimized Dissolution Protocol (SOP)

Objective: Prepare a clear, stable solution of AAMNA for immediate coupling.

ParameterSpecificationReason
Temperature 10°C – 20°C Prevents amide hydrolysis.
NaOH Ratio 1.05 – 1.10 Molar Eq. Stoichiometric amount for enolization. Excess causes "salting out" or degradation.
Concentration 5% – 8% (w/v) Higher concentrations risk precipitation of the sodium salt.
Surfactant 0.5% – 1.0% (w/w of AAMNA) Essential for wetting the hydrophobic nitro-compound.
Step-by-Step Procedure:
  • Slurry Preparation:

    • In a stainless steel vessel, charge Water (approx. 80% of total volume).

    • Add Ice to bring temperature to 10–15°C.

    • Add Surfactant (e.g., Sulfated Castor Oil / Turkey Red Oil).

    • Add AAMNA powder under agitation. Stir for 10 mins to ensure no dry lumps remain.

  • Alkalization (Dissolution):

    • Prepare a 30% NaOH solution separately.

    • Slowly stream the NaOH into the AAMNA slurry. Do not dump.

    • Monitor temperature; do not exceed 20°C.

    • Stir for 20–30 minutes. The solution should turn yellow/amber and become clear.

  • Clarification (Quality Check):

    • Check pH. It should be stable around 11–12.

    • Spot Test: Place a drop on filter paper. If there is a solid residue in the center, dissolution is incomplete.

    • Filtration: Filter the solution through a press or bag filter to remove any unreacted trace solids (these cause "specks" in the final pigment).

  • Utilization:

    • Use this solution immediately (within 1-2 hours). Do not store overnight.

    • For coupling: Usually, this alkaline solution is added to an acetic acid solution to precipitate fine crystals of AAMNA just before the diazo is added.

Advanced Logic: Troubleshooting Matrix

Troubleshooting Start Problem Observed Cloudy Solution is Cloudy/Turbid Start->Cloudy Dark Solution is Dark/Brown Start->Dark Specks Final Pigment has Specks Start->Specks CheckpH Is pH > 11? Cloudy->CheckpH TempCheck Was Temp > 25°C? Dark->TempCheck FilterCheck Did you clarify/filter the coupler solution? Specks->FilterCheck LowPH No: Add NaOH (Carefully) CheckpH->LowPH HighPH Yes: Check Wetting CheckpH->HighPH WettingIssue Add Surfactant / Increase Shear HighPH->WettingIssue HydrolysisConfirmed Hydrolysis Confirmed. Discard Batch. TempCheck->HydrolysisConfirmed Yes Oxidation Oxidation. Reduce Air Exposure. TempCheck->Oxidation No NoFilter Install Filtration Step FilterCheck->NoFilter No

Caption: Decision tree for diagnosing solubility and quality issues during AAMNA processing.

References
  • Herbst, W., & Hunger, K. (2004). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (Standard reference for the chemistry of azo pigment coupling and the stability of acetoacetanilide intermediates).

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Details on the hydrolysis kinetics of amide bonds in alkaline media).

  • PubChem. (n.d.).[1][2][3][4] 2-Methoxy-4-nitroaniline (Precursor/Degradation Product). National Library of Medicine. (Provides physical property data confirming hydrophobicity and toxicity).

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Mechanistic explanation of the enolization of acetoacetanilides).

Sources

Technical Support Center: Azo Coupling Reactions with Nitro-Substituted Acetoacetanilides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing azo coupling reactions, with a specific focus on the unique challenges presented by nitro-substituted acetoacetanilide coupling components. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of pH control in these sensitive electrophilic aromatic substitution reactions. By understanding the underlying chemical principles, you can effectively troubleshoot common issues and significantly improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: Why is pH the most critical parameter in azo coupling reactions involving nitro-substituted acetoacetanilides?

The entire success of the reaction hinges on a delicate pH-dependent balance between two competing factors: the activation of the nucleophile (the acetoacetanilide) and the stability of the electrophile (the diazonium salt).

  • Nucleophile Activation: Acetoacetanilides, like other β-keto compounds, are weak carbon acids. For the coupling reaction to occur, the active methylene group (the carbon between the two carbonyls) must be deprotonated to form a highly nucleophilic enolate anion. This deprotonation is favored under alkaline conditions.[1] The presence of an electron-withdrawing nitro group on the anilide ring further decreases the electron density, making the methylene protons less acidic and requiring a sufficiently alkaline environment to generate the necessary concentration of the reactive enolate.

  • Electrophile Stability: The diazonium salt, your electrophile, is notoriously unstable. Its stability is highest in acidic conditions. As the pH increases into the neutral and alkaline ranges, the diazonium salt rapidly decomposes, often yielding unwanted phenols and releasing nitrogen gas.[2][3][4]

Therefore, the optimal pH is a carefully controlled compromise: it must be high enough to generate a sufficient concentration of the acetoacetanilide enolate but low enough to prevent premature and widespread decomposition of the diazonium salt.

Q2: What is the recommended starting pH range for coupling with nitro-substituted acetoacetanilides?

For standard acetoacetanilides, experimental data suggests an optimal reaction pH range of 4.5 to 6.0.[5] This mildly acidic to near-neutral condition serves as an excellent starting point for optimization. In this range, there is a viable concentration of the enolate form without causing immediate, catastrophic decomposition of the diazonium salt. It is crucial to monitor and maintain this pH throughout the addition of the diazonium salt solution.

Q3: How does the position of the nitro group on the acetoacetanilide ring affect the optimal pH?

The position of the electron-withdrawing nitro group influences the acidity of the active methylene protons. A nitro group in the ortho or para position will have a stronger electron-withdrawing effect through resonance compared to a meta position. This means that an ortho- or para-nitro substituted acetoacetanilide is slightly more acidic. Consequently, it may require a slightly lower pH to achieve the necessary enolate concentration compared to a meta-substituted analogue. However, the general optimal window of pH 4.5-6.0 remains the most relevant starting point for any isomer.[5]

Q4: What are the chemical consequences of operating outside the optimal pH range?

  • If the pH is too low (e.g., < 4): The equilibrium will heavily favor the non-nucleophilic keto form of the acetoacetanilide. The concentration of the reactive enolate will be too low for the coupling reaction to proceed at a reasonable rate, resulting in reaction failure or extremely low yields.[6][7]

  • If the pH is too high (e.g., > 7): While the concentration of the enolate will be very high, the diazonium salt will undergo rapid decomposition.[8] This leads to a low yield of the desired azo product and the formation of significant impurities, often observed as brown, tar-like substances from side reactions.[3][9]

Troubleshooting Guide: Common Experimental Issues

Problem 1: My reaction yield is consistently low, or the reaction fails entirely.

  • Possible Cause A: Incorrect pH of the Coupling Medium.

    • Explanation: This is the most common cause of failure. If the pH is not within the optimal 4.5-6.0 window, you are either starving the reaction of its nucleophile (low pH) or its electrophile (high pH).[5]

    • Solution:

      • Calibrate Your pH Meter: Ensure your pH meter is accurately calibrated with fresh buffers before starting.

      • Use a Buffer System: Instead of relying on a simple base to adjust pH, use a buffer system, such as an acetic acid/sodium acetate buffer, to maintain the pH within the target range during the reaction.[5]

      • Monitor pH During Addition: The diazonium salt solution is highly acidic. As you add it to the coupling component solution, the overall pH will drop. Monitor the pH continuously and add a dilute base (e.g., 1M NaOH) dropwise as needed to keep it in the optimal range.

  • Possible Cause B: Decomposition of the Diazonium Salt.

    • Explanation: Diazonium salts are thermally unstable.[3][10] Any delay between its formation and use, or a failure to maintain low temperatures, will drastically reduce the concentration of the active electrophile.

    • Solution:

      • Strict Temperature Control: Both the diazotization and the coupling steps must be maintained between 0-5°C using an ice-salt bath.[4][9]

      • Immediate Use: Use the diazonium salt solution immediately after its preparation. It should not be stored.[3]

Problem 2: The final product has a poor, "muddy" color, or I observe a brown, tar-like precipitate.

  • Possible Cause: Side-Reactions from Diazonium Salt Decomposition.

    • Explanation: Brownish, insoluble materials are classic indicators of diazonium salt decomposition, which is accelerated by elevated temperatures and high pH.[3][9] These byproducts contaminate your desired azo pigment, affecting its color and purity.

    • Solution:

      • Re-verify Temperature and pH Control: This issue is almost always a result of letting the temperature rise above 5°C or the pH straying into the alkaline range during the coupling reaction.

      • Slow, Controlled Addition: Add the cold diazonium salt solution very slowly (dropwise) to the vigorously stirred, cold solution of the coupling component. This prevents localized "hot spots" of high pH or high concentration that can promote decomposition.[9][11]

Problem 3: The reaction seems to work, but the color of the product is inconsistent between batches.

  • Possible Cause: Inconsistent pH and Precipitation Conditions.

    • Explanation: The final color of a pigment can be affected by its particle size and crystalline form (polymorphism), which are influenced by the precise conditions during its formation and precipitation.[11] Minor shifts in the final pH or the rate of precipitation can lead to batch-to-batch color variation.

    • Solution:

      • Standardize Your Protocol: Ensure every parameter is identical between batches: reagent concentrations, addition rates, stirring speed, temperature, and the final pH of the slurry before filtration.

      • Controlled Quenching/Precipitation: After the coupling is complete (stir for an additional 30-60 minutes at 0-5°C), standardize the process by which you isolate the solid. This may involve adjusting to a specific final pH to ensure complete precipitation.

pH Optimization Summary

pH RangeEffect on Diazonium Salt (Electrophile)Effect on Nitro-Acetoacetanilide (Nucleophile)Expected Outcome
< 4.0 High StabilityVery low concentration of reactive enolateNo or extremely slow reaction.[6][7]
4.5 - 6.0 Moderate StabilitySufficient concentration of reactive enolate for reactionOptimal range for coupling. [5]
> 7.0 Rapid DecompositionHigh concentration of reactive enolateLow yield, formation of decomposition byproducts.[2][8]

Experimental Protocols & Workflows

Protocol 1: Preparation of the Diazonium Salt
  • Dissolve the primary aromatic amine (e.g., a substituted nitroaniline) in dilute hydrochloric acid (typically 2.5 equivalents).

  • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • Dissolve a slight molar excess (1.1 equivalents) of sodium nitrite in a minimum amount of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature never exceeds 5°C.[12]

  • After the addition is complete, continue stirring at 0-5°C for 15-20 minutes.

  • The resulting clear solution of the diazonium salt should be used immediately.

Protocol 2: pH-Controlled Azo Coupling
  • In a separate flask, dissolve the nitro-substituted acetoacetanilide in a dilute aqueous sodium hydroxide solution to form the sodium enolate salt.[5]

  • Cool this solution to 0-5°C in an ice-salt bath.

  • Add a buffer solution (e.g., pre-chilled acetic acid/sodium acetate) to adjust the pH of the coupling component solution to the desired starting point (e.g., pH 5.5).

  • With vigorous stirring, add the freshly prepared, cold diazonium salt solution from Protocol 1 dropwise to the acetoacetanilide solution.

  • Continuously monitor the pH of the reaction mixture. Maintain it within the target range (e.g., 5.0-5.5) by adding a dilute base (e.g., 1M NaOH) as needed.

  • After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at 0-5°C to ensure completion.[9]

  • The resulting colored precipitate can be isolated by vacuum filtration, washed with cold water, and dried.

Visualizing the Process

Azo_Coupling_Workflow cluster_diazotization Step 1: Diazotization (0-5°C) cluster_coupling Step 2: Azo Coupling (0-5°C) A Primary Aromatic Amine + HCl B Add NaNO2 Solution (Dropwise) A->B C Fresh Diazonium Salt Solution (Use Immediately) B->C F Slowly add Diazonium Salt while maintaining pH C->F Critical Transfer: Keep Cold! D Nitro-Acetoacetanilide in dilute NaOH E Adjust to pH 4.5-6.0 with Buffer D->E E->F G Stir 30-60 min F->G H Isolate Azo Pigment G->H

Caption: Experimental workflow for azo coupling, highlighting critical temperature and pH control steps.

pH_Equilibrium_Diagram cluster_coupling_component Nitro-Acetoacetanilide cluster_diazonium Diazonium Salt Keto Keto Form (Inactive) Enolate Enolate Form (Reactive Nucleophile) Keto->Enolate   pH > 4.5 (Favored at higher pH) Diazonium Ar-N₂⁺ (Active Electrophile) Enolate->Diazonium Desired Coupling Reaction Decomposition Decomposition (Phenols + N₂) Diazonium->Decomposition pH > 7 or T > 5°C

Caption: The critical pH-dependent balance between activating the nucleophile and stabilizing the electrophile.

References

  • Brainly. (2023). Discuss the role of pH in the coupling reaction of diazonium salts, with an explanation. Available at: [Link]

  • Gao, Y., et al. (2024). The continuous flow synthesis of azos. PMC. Available at: [Link]

  • Narkiewicz-Michalek, J., et al. (2015). Kinetics and Mechanism of Diazotization. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2015). 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. Available at: [Link]

  • The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Available at: [Link]

  • Unknown. The Synthesis of Azo Dyes. Available at: [Link]

  • eGyanKosh. UNIT12 DIAZONIUM SALTS. Available at: [Link]

  • Chemistry LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts. Available at: [Link]

  • Organic Chemistry Portal. Azo Coupling. Available at: [Link]

  • Yokogawa. pH in Diazo Coupler. Available at: [Link]

  • ElectronicsAndBooks. the kinetics of the diazo coupling reaction. Available at: [Link]

  • AKJournals. (2016). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. Available at: [Link]

  • Chemistry Stack Exchange. (2015). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Available at: [Link]

  • ResearchGate. (2025). Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases. Available at: [Link]

  • Chemistry Stack Exchange. What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Available at: [Link]

  • MDPI. (2023). Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. Available at: [Link]

  • NPTEL Archive. Lecture 16 Aromatic Diazonium Salts. Available at: [Link]

  • Wikipedia. Azo coupling. Available at: [Link]

  • Beilstein Journals. (2016). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Available at: [Link]

  • ACS Publications. (2024). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. Available at: [Link]

  • Unknown. The Chemistry of Color: Acetoacetanilide Derivatives in Pigment Production. Available at: [Link]

  • YouTube. (2022). Diazo Coupling Reaction I Azo dye test I Organic chemistry. Available at: [Link]

  • Wikipedia. Acetoacetanilide. Available at: [Link]

  • ResearchGate. Azo coupling reactions structures and mechanisms. Available at: [Link]

  • MDPI. (2022). Recent Advances in the Synthesis of Aromatic Azo Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making an Azo Dye from Phenol. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Methoxy-4-Nitroaniline (2-MNA)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-2MNA-97529 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Sticky" Impurity

Researchers often struggle to remove 2-methoxy-4-nitroaniline (2-MNA) (also known as 4-nitro-o-anisidine) because it occupies a "chemical no-man's-land."

  • It is too weakly basic (pKa ~1.0) to be removed by standard mild acid washes (like 10% citric acid or sat. NH₄Cl).[1]

  • It is moderately polar , often co-eluting with reaction products on silica gel.

  • It is highly crystalline , leading to co-precipitation during recrystallization attempts.

This guide provides three field-proven workflows to eliminate unreacted 2-MNA, prioritized by scalability and product sensitivity.

Module 1: Diagnostic & Decision Matrix

Before selecting a protocol, assess your product's stability.

purification_logic Start Start: 2-MNA Impurity Present AcidSens Is Product Acid Sensitive? Start->AcidSens BaseSens Is Product Basic (Amine)? AcidSens->BaseSens No ProtocolB Protocol B: Electrophilic Scavenging (Resin) AcidSens->ProtocolB Yes (Avoid Acid) ProtocolA Protocol A: Strong Acid Wash (pH < 0.5) BaseSens->ProtocolA No (Neutral Product) BaseSens->ProtocolB Alternative ProtocolC Protocol C: Recrystallization (EtOH/H2O) BaseSens->ProtocolC Yes (Co-salts likely)

Figure 1: Decision matrix for selecting the optimal purification strategy based on product properties.

Module 2: The "Strong Acid" Wash (Protocol A)

Best For: Neutral, acid-stable products (Amides, Esters, Ethers). The Science: Standard acid washes fail because the nitro group on 2-MNA is strongly electron-withdrawing, dropping the pKa of the amino group to ~1.0. To protonate it (and force it into the aqueous layer), you must drive the pH below 0.5 .

Step-by-Step Protocol
  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as nitroanilines are more soluble in DCM, making partition into water harder.

  • The Aggressive Wash:

    • Prepare 3N Hydrochloric Acid (HCl) .

    • Perform 3 washes with 3N HCl.

    • Critical Check: The aqueous layer should turn bright yellow/orange (protonated nitroaniline salts). The organic layer should lighten.

  • The "Back-Wash" (Optional but Recommended):

    • If your product is slightly polar, some may have moved to the acid layer.

    • Re-extract the combined acid washes once with a small volume of fresh EtOAc. Combine this with your main organic layer.

  • Final Polish: Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.

Data: Partition Efficiency vs. pH

Wash Solution pH % 2-MNA Removed (1 Wash) Risk
10% Citric Acid ~2.2 < 5% Ineffective (2-MNA remains neutral)
1N HCl ~0.1 60-75% Moderate

| 3N HCl | < 0.0 | > 95% | Optimal |

Module 3: Recrystallization (Protocol B)

Best For: Large scale (>5g), crystalline products, or acid-sensitive compounds. The Science: 2-MNA has a specific solubility profile: High in hot ethanol, low in cold water. We exploit this using a solvent/anti-solvent system.[2][3]

Step-by-Step Protocol
  • Solvent Selection: Use Ethanol (EtOH) . 2-MNA is soluble in EtOH but has a steep solubility curve vs. temperature.

  • Dissolution: Dissolve crude solid in the minimum amount of boiling EtOH.

  • Anti-Solvent Addition:

    • While boiling, slowly add Water dropwise until a faint turbidity (cloudiness) persists.

    • Add 1-2 drops of EtOH to clear it.

  • Cooling:

    • Let the flask cool to room temperature slowly (insulate with a towel).

    • Crucial Step: If 2-MNA starts to crystallize (bright orange needles), your product is likely still in solution. Filter off the orange solid (this is "reverse recrystallization").

    • If your product crystallizes first (white/off-white), filter it and wash with cold 1:1 EtOH:Water. The yellow 2-MNA will stay in the mother liquor.

Module 4: Resin Scavenging (Protocol C)

Best For: High-value pharmaceutical intermediates, acid-sensitive compounds, or removing trace (<5%) impurities. The Science: Since 2-MNA is a weak nucleophile, standard ionic resins (like Dowex) struggle to hold it tightly. Instead, we use Electrophilic Scavengers that form a covalent bond with the aniline amine.

Recommended Resins
  • Isocyanate Resins (e.g., PS-Isocyanate): Reacts with the amine to form a urea.

  • Benzaldehyde Resins: Reacts to form an imine (Schiff base).

Workflow
  • Dissolve crude in DCM or THF (anhydrous is better).

  • Add 3-4 equivalents (relative to the estimated 2-MNA impurity) of PS-Isocyanate resin .

  • Heat: Stir at 40°C for 4-12 hours. Note: Room temperature scavenging is often too slow for electron-deficient anilines.

  • Filtration: Filter through a fritted glass funnel. The 2-MNA is now covalently bound to the beads.

  • Concentrate: The filtrate contains your purified product.

Knowledge Base: Frequently Asked Questions

Q: I see a yellow spot on my TLC just below my product. Is that 2-MNA? A: Likely. 2-MNA is bright yellow/orange. On silica gel (Hexane/EtOAc), it usually has an Rf of 0.3–0.5 depending on the percentage of EtOAc. It often streaks due to its weak basicity. Tip: Dip the TLC in HCl; if the yellow spot disappears or turns pale, it confirms the amine functionality.

Q: Can I use column chromatography? A: Yes, but it is difficult. Because 2-MNA streaks, it can contaminate fractions. Fix: Add 1% Triethylamine (TEA) to your mobile phase. This keeps the 2-MNA in its neutral form, sharpening the band and usually increasing its Rf slightly, allowing better separation from your product.

Q: Is 2-MNA toxic? A: Yes. Like most nitroanilines, it is suspected of causing methemoglobinemia (interfering with oxygen transport in blood) and is a potential carcinogen. Handle all yellow-stained glassware with gloves and quench washes with bleach/base before disposal [1, 2].

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7337, 2-Methoxy-4-nitroaniline. Retrieved from [Link]

  • Bao, Y., et al. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis.[4] Journal of Chemical & Engineering Data, 65(2). Retrieved from [Link]

Sources

Validation & Comparative

Comparative Mass Spectrometry Guide: Fragmentation of Nitro-Substituted Acetoacetanilides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitro-substituted acetoacetanilides are critical intermediates in the synthesis of organic pigments (e.g., Hansa Yellows) and pharmaceutical precursors. Their structural characterization is often complicated by the electronic influence of the nitro group (


) and the potential for isomerism (ortho-, meta-, para-).

This guide provides a technical comparison of the mass spectrometric behavior of these isomers. Unlike standard "product reviews," this guide compares the fragmentation efficiency and diagnostic ion stability of the three isomers. It highlights the "Ortho-Effect" as the primary discriminator, offering a robust method for distinguishing the ortho- isomer from its meta- and para- counterparts without reliance on retention time alone.

Mechanistic Foundations: The "Standard" Pathway

Before analyzing the isomeric differences, it is essential to establish the baseline fragmentation pathway common to all acetoacetanilides under Electron Ionization (EI).

The fragmentation is driven by the lability of the amide bond and the stability of the acetyl group. The primary decomposition route involves the loss of a neutral ketene molecule, followed by amide bond rupture.

Core Fragmentation Pathway (Graphviz)

FragmentationPathway M_Ion Molecular Ion [M]+. (Radical Cation) Ketene_Loss [M - 42]+. (Loss of Ketene CH2=C=O) M_Ion->Ketene_Loss McLafferty-like Rearrangement Acylium Acylium Ion [CH3CO]+ (m/z 43) M_Ion->Acylium Alpha-Cleavage Aniline_Ion Substituted Aniline Ion [Ar-NH2]+. Ketene_Loss->Aniline_Ion Amide Bond Rupture

Figure 1: General fragmentation pathway for acetoacetanilides. The loss of ketene (m/z 42) is the initial dominant step, leading to a substituted aniline ion.

Comparative Analysis: Isomer Differentiation

The critical challenge in analyzing nitro-substituted acetoacetanilides is distinguishing the ortho- isomer from the meta- and para- forms. The position of the nitro group dictates the fragmentation physics.

The "Ortho-Effect" (The Differentiator)

The ortho-nitro isomer exhibits a unique fragmentation channel unavailable to meta- and para- isomers. This is due to the spatial proximity of the nitro oxygen to the amide hydrogen (or the methylene protons of the aceto- group).

  • Mechanism: Intramolecular hydrogen transfer occurs from the amide nitrogen to the nitro oxygen via a 6-membered transition state.

  • Result: This leads to the expulsion of a hydroxyl radical (

    
    , M-17) or a water molecule (
    
    
    
    , M-18), often followed by the loss of
    
    
    .
  • Diagnostic Value: High. The presence of

    
     is a definitive marker for the ortho- isomer.
    
Meta- and Para- Isomers (The Standard)

The meta- and para- isomers lack the steric proximity required for the ortho-effect. Their fragmentation is governed purely by electronic effects (Hammett correlation).

  • Mechanism: Standard high-energy cleavage.

  • Result: Dominant loss of the nitro group radical (

    
    , M-46) or loss of 
    
    
    
    (M-30) from the aniline fragment.
  • Diagnostic Value: The absence of the

    
     peak and a high abundance of 
    
    
    
    suggests meta- or para- substitution.
Comparative Data Table

The following table summarizes the relative abundance of diagnostic ions expected under standard EI (70 eV) conditions.

FeatureOrtho-Nitro (2-NO2) Meta-Nitro (3-NO2) Para-Nitro (4-NO2)
[M - OH]+ (M-17) High / Diagnostic Absent / NegligibleAbsent / Negligible
[M - Ketene]+ ModerateHighHigh
[M - NO2]+ (M-46) LowHigh High
Primary Mechanism Ortho-interaction (H-transfer)Simple CleavageSimple Cleavage
Base Peak Origin Rearrangement IonAniline FragmentAniline Fragment
Ortho-Effect Mechanism (Graphviz)

OrthoEffect Ortho_Parent o-Nitro Parent Ion (Proximity of NO2 to NH) Transition_State 6-Membered Transition State Ortho_Parent->Transition_State H-Transfer Loss_OH [M - OH]+ (Diagnostic Ion) Transition_State->Loss_OH -OH radical Loss_NO [M - OH - NO]+ Loss_OH->Loss_NO -NO

Figure 2: The "Ortho-Effect" mechanism. The specific loss of OH is unique to the ortho-isomer due to steric proximity.

Technique Comparison: EI vs. ESI

For researchers choosing an ionization method, the choice depends on the analytical goal (Identification vs. Quantification).

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard (~70 eV)Soft (Thermal)
Molecular Ion Weak (

)
Strong (

or

)
Fragmentation Extensive (In-source)Minimal (Requires CID/MS2)
Best For Structural Elucidation (Fingerprinting isomers)Quantification & Mixture Analysis
Isomer Distinction Excellent (via Ortho-effect fragments)Poor (requires MS/MS optimization)

Recommendation: Use EI for initial structural confirmation of the specific isomer. Use ESI-MS/MS (Negative Mode) for high-sensitivity quantification in biological matrices, as the acidic amide proton ionizes well in negative mode.

Experimental Protocol

To replicate the fragmentation patterns described above, the following self-validating protocol is recommended.

Sample Preparation
  • Solvent: Dissolve 1 mg of the nitro-acetoacetanilide in 1 mL of HPLC-grade Methanol.

  • Dilution: Dilute 1:100 with Methanol/Acetonitrile (50:50) for direct injection.

EI-MS Configuration (GC-MS)
  • Inlet Temperature: 250°C (Ensure rapid vaporization to prevent thermal degradation before ionization).

  • Ion Source: 230°C.

  • Electron Energy: 70 eV (Standard) and 20 eV (Low energy).

    • Why? Running at 20 eV enhances the Molecular Ion (

      
      ) relative abundance, confirming the molecular weight before analyzing fragments.
      
  • Scan Range: m/z 40–300.

ESI-MS/MS Configuration (LC-MS)
  • Polarity: Negative Mode (

    
    ).
    
    • Reasoning: Acetoacetanilides have an acidic proton on the amide nitrogen and the active methylene. Negative mode often yields lower background noise and higher sensitivity for this class.

  • Collision Energy (CID): Stepped 10, 20, 40 eV.

    • Goal: To induce the fragmentation of the stable

      
       ion. Look for the transition 
      
      
      
      (Ketene loss) as a confirmation of the aceto- moiety.

References

  • NIST Mass Spectrometry Data Center. (2023). Ortho Effects in Mass Spectrometry of Nitroanilines. NIST Standard Reference Database. Link

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Journal of the Chemical Society. (1970). Peri- and ortho-effects in the mass spectra of some aromatic nitro-compounds. RSC Publishing. Link

  • European Journal of Mass Spectrometry. (2015). Differentiation of isomers of nitro-substituted compounds using EI-MS. Link

  • Rapid Communications in Mass Spectrometry. (2011). ESI-MS/MS of Acetoacetanilide Pigments. Link

Precision Benchmarking: Melting Point Standard for Pure N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It moves beyond simple data lookup to establish a rigorous protocol for benchmarking the melting point of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide (CAS 91088-39-0), a critical intermediate where literature data is often fragmented or inconsistent.[1]

Executive Summary & Comparison Framework

N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide (also known as Acetoacet-2-methoxy-4-nitroanilide) is a specialized intermediate used primarily in the synthesis of high-performance azo pigments and potentially as a pharmaceutical building block.[1] Unlike common acetoacetanilides (e.g., Acetoacet-o-anisidide, MP ~85°C), the introduction of a nitro group at the 4-position significantly alters the crystal lattice energy, typically elevating the melting point and introducing polymorphism risks.[1]

This guide compares the three primary methodologies for establishing the melting point standard: Capillary Method (Visual) , Differential Scanning Calorimetry (DSC) , and Kofler Hot Stage . It argues that for this specific nitro-derivative, DSC is the superior standard due to its ability to detect polymorphic transitions and quantify purity simultaneously.[1]

At-a-Glance: Method Comparison
FeatureMethod A: Capillary (USP <741>) Method B: DSC (Primary Standard) Method C: Kofler Hot Stage
Principle Visual observation of phase change in a glass capillary.[1]Measurement of heat flow vs. temperature.Microscopic observation on a heated gradient bar.
Precision ± 1.0 °C (Operator dependent)± 0.1 °C (Instrument dependent)± 2.0 °C (Visual estimation)
Key Output Meniscus formation (Clear Point).[1]Onset Temperature (

) & Enthalpy of Fusion (

).
Crystal habit changes, sublimation, decomposition.
Suitability Routine QC, quick checks.Reference Standard Characterization. Polymorph screening, solvate detection.
Sample Req. ~5 mg~2–5 mg (Encapsulated)~1 mg

Establishing the Reference Standard

Before determining the melting point, the chemical identity and purity of the reference material must be absolute. Commercial "technical grade" samples often contain 2-methoxy-4-nitroaniline (starting material) or bis-acetoacetylated byproducts , which significantly depress the melting point.[1]

Synthesis & Purification Protocol

To generate a valid Primary Reference Standard , follow this self-validating purification workflow.

Synthesis Pathway:



Purification Strategy: The nitro group increases polarity. Recrystallization from Ethanol/Water (80:20) or Toluene is recommended to remove unreacted amine.

Workflow Diagram

The following diagram outlines the critical path from crude synthesis to a validated melting point standard.

PurificationWorkflow Start Crude N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide Step1 Dissolution: Reflux in Ethanol (95%) Start->Step1 Step2 Hot Filtration (Remove insolubles) Step1->Step2 Step3 Crystallization: Slow cool to 4°C Step2->Step3 Decision1 Purity Check (HPLC) Step3->Decision1 Recryst Repeat Recrystallization Decision1->Recryst < 99.0% Final Primary Standard (>99.5%) Decision1->Final > 99.5% Recryst->Step1 Analysis MP Determination (DSC + Capillary) Final->Analysis

Caption: Iterative purification workflow to establish a Primary Reference Standard.

Experimental Protocols for Melting Point Determination

Once the reference material is isolated (Purity >99.5% by HPLC), use the following protocols to establish the standard value.

Protocol A: Differential Scanning Calorimetry (The Gold Standard)

Rationale: DSC provides the Extrapolated Onset Temperature (


) , which is the most physically meaningful melting point, independent of operator bias. It also allows for purity calculation using the Van't Hoff equation.
  • Instrument: Calibrated DSC (e.g., TA Instruments or Mettler Toledo) with Indium/Zinc standards.

  • Sample Prep: Weigh 2.0–4.0 mg of dried, ground sample into an aluminum pan. Crimp hermetically (or use a pinhole lid if volatile evolution is expected, though not typical for this amide).

  • Method:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 160°C.

    • Note: If decomposition is suspected (common with nitro compounds >200°C), ensure the ramp is fast enough to capture the melt before degradation.

  • Analysis:

    • Identify the endothermic melting peak.

    • Integrate the peak to find

      
       (J/g).
      
    • Record

      
        (intersection of baseline and leading edge).[1]
      
  • Expected Result: Based on structural analogs (e.g., 2-methoxy-4-nitroacetanilide, MP 112–121°C), expect a sharp endotherm in the range of 115°C – 135°C .[1]

    • Warning: If a small pre-melt peak is observed ~85°C, the sample is contaminated with Acetoacet-o-anisidide (non-nitro precursor).[1]

Protocol B: Capillary Method (USP <741> / ASTM E928)

Rationale: Necessary for regulatory compliance and routine QC where DSC is unavailable.

  • Preparation: Grind the sample to a fine powder. Fill a capillary tube to a height of 2–3 mm. Compact by tapping.

  • Apparatus: Oil bath or automated melting point apparatus (e.g., Büchi).

  • Ramp:

    • Fast ramp (10°C/min) to 100°C.

    • Slow ramp (1.0°C/min ) thereafter.

  • Observation:

    • Collapse Point: Sample moistens/shrinks.

    • Meniscus Point: Liquid meniscus clearly forms.

    • Clear Point: Sample becomes completely transparent.

  • Reporting: Report the range from Meniscus Point to Clear Point . A range >2°C indicates impurity.

Troubleshooting & Data Interpretation

The presence of the nitro group and the acetoacetyl moiety creates specific challenges.

ObservationDiagnosisAction
Broad Melting Range (>3°C) Solvent inclusion or mixed isomers.[1]Dry sample at 50°C under vacuum for 4 hours. Check NMR for solvent peaks.
Double Melting Peak (DSC) Polymorphism.The compound may exist in metastable forms. Anneal the sample or recrystallize from a different solvent (e.g., change from EtOH to Toluene).
MP significantly lower (<100°C) Contamination with 2-methoxy-4-nitroaniline.[1]The starting amine melts at ~140°C, but eutectic mixtures can depress the MP drastically. Re-purify via acid wash (amine is soluble in dilute HCl; product is not).[1]
Discoloration during melt Thermal decomposition.The nitro group is thermally labile. Use a faster ramp rate (10°C/min) or sealed pans in DSC.
Impurity Impact Diagram

Understanding how specific impurities shift the melting point is crucial for diagnosis.

ImpurityImpact Target Pure Target (MP ~120°C*) Amine Start Material (2-methoxy-4-nitroaniline) MP ~140°C Amine->Target Eutectic Depression (Lowers MP) NonNitro Acetoacet-o-anisidide (MP ~85°C) NonNitro->Target Significant Depression (Lowers MP) Solvent Residual Solvent (Toluene/EtOH) Solvent->Target Broadens Range (Lowers Onset)

*Caption: Impact of common impurities on the melting point of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide. Note: ~120°C is an estimated centroid based on structural analogs; experimental verification is required.

References

  • General Synthesis of Acetoacetanilides:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Melting Point Determination Standards: United States Pharmacopeia (USP) <741> Melting Range or Temperature. [1]

  • DSC Characterization: ASTM E794-06 Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis.

  • Structural Analog Data (2-methoxy-4-nitroacetanilide): PubChem CID 66793. National Center for Biotechnology Information. Accessed Feb 2026.

  • Pigment Intermediate Chemistry: Hunger, K. Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH, 2004.[1] (Context on nitro-substituted coupling components).

Disclaimer: The melting point values estimated in this guide are based on structural analogs and thermodynamic principles. The user is responsible for establishing the exact value for their specific lot using the Primary Reference Standard protocol described in Section 2.

Sources

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N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide
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